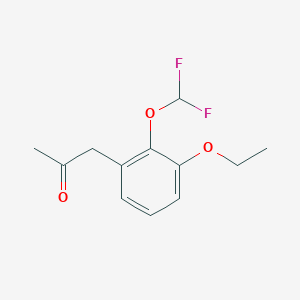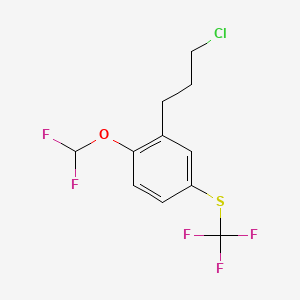![molecular formula C11H8N2O3 B14066762 (E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)
(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is a complex organic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the construction of the benzimidazole core followed by the introduction of the formyl and acrylic acid groups. One common method involves the cyclization of o-phenylenediamine with formic acid to form the benzimidazole core. Subsequent formylation and introduction of the acrylic acid moiety can be achieved through various organic reactions, such as Vilsmeier-Haack reaction for formylation and Heck coupling for the acrylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid results in (E)-3-(6-Carboxy-1H-benzo[d]imidazol-4-yl)acrylic acid.
Reduction: Reduction of the formyl group yields (E)-3-(6-Hydroxymethyl-1H-benzo[d]imidazol-4-yl)acrylic acid.
Substitution: Products vary based on the substituents introduced to the benzimidazole core.
Aplicaciones Científicas De Investigación
(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is largely dependent on its interaction with biological targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The formyl and acrylic acid groups may enhance binding affinity and specificity, leading to more potent biological effects. Molecular pathways involved could include inhibition of DNA synthesis, disruption of cellular metabolism, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Formylbenzimidazole: Similar structure but lacks the acrylic acid moiety.
3-(1H-Benzimidazol-2-yl)acrylic acid: Similar structure but lacks the formyl group.
Uniqueness
(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the combination of the formyl and acrylic acid groups on the benzimidazole core. This combination may confer enhanced biological activity and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
3-(6-formyl-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-5-7-3-8(1-2-10(15)16)11-9(4-7)12-6-13-11/h1-6H,(H,12,13)(H,15,16) |
Clave InChI |
VFIYNHUNAPMFQG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C=CC(=O)O)N=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)



![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)



![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)





